molecular formula C11H16ClNO2 B13044804 (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hcl

(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hcl

Cat. No.: B13044804
M. Wt: 229.70 g/mol
InChI Key: NANIAWRLNVJHLO-RFVHGSKJSA-N
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Description

(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a cyclopropoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclopropoxyphenyl precursor.

    Amination: The precursor undergoes amination to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. Techniques like crystallization and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride: The enantiomer of the compound with different biological activities.

    2-Amino-2-phenylethanol hydrochloride: A similar compound without the cyclopropoxy group.

    2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride: A compound with a methoxy group instead of a cyclopropoxy group.

Uniqueness

(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of the cyclopropoxy group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(2S)-2-amino-2-(3-cyclopropyloxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c12-11(7-13)8-2-1-3-10(6-8)14-9-4-5-9;/h1-3,6,9,11,13H,4-5,7,12H2;1H/t11-;/m1./s1

InChI Key

NANIAWRLNVJHLO-RFVHGSKJSA-N

Isomeric SMILES

C1CC1OC2=CC=CC(=C2)[C@@H](CO)N.Cl

Canonical SMILES

C1CC1OC2=CC=CC(=C2)C(CO)N.Cl

Origin of Product

United States

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